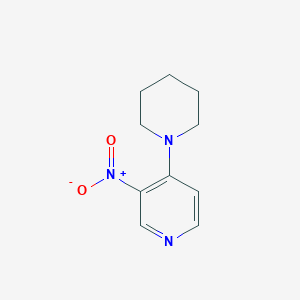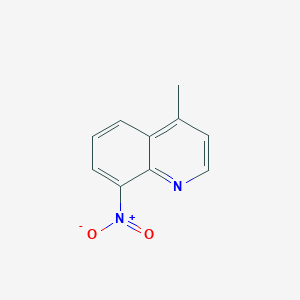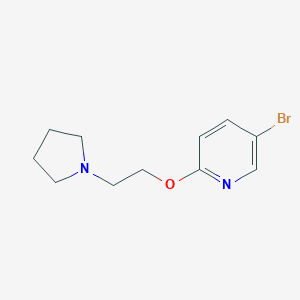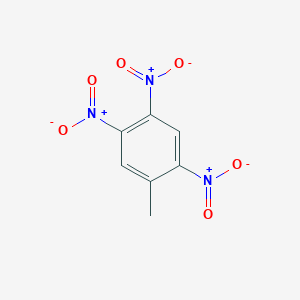
2,4,5-Trinitrotoluene
Descripción general
Descripción
2,4,5-Trinitrotoluene is a yellow, odorless solid that does not occur naturally in the environment . It is a synthetic product that has been used extensively in the manufacture of explosives .
Synthesis Analysis
The synthesis of 2,4,5-Trinitrotoluene involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,5-Trinitrotoluene at a gram scale with the use of a fully automated flow chemistry system . The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures .Molecular Structure Analysis
The molecular formula of 2,4,5-Trinitrotoluene is C7H5N3O6 . The structure of 2,4,5-Trinitrotoluene can be viewed using Java or Javascript .Chemical Reactions Analysis
The primary reaction of 2,4,5-Trinitrotoluene involves the reduction of TNT to triaminotoluene . Some species may reduce TNT to hydroxylaminodinitrotoluenes, which are then further metabolized .Physical And Chemical Properties Analysis
2,4,5-Trinitrotoluene is a yellow, odorless solid with a molecular weight of 227.1311 g/mol . It has a water solubility of 130 mg/L at 20°C and an octanol-water partition coefficient (KOW) of 1.6 .Aplicaciones Científicas De Investigación
1. Polymorphism in 2,4,5-Trinitrotoluene
2,4,5-Trinitrotoluene (TNT) has polymorphic forms, which are different crystal structures of the same chemical substance. Researchers identified two polymorphic forms of 2,4,5-TNT, contributing to understanding its physical properties and stability (Chick & Thorpe, 1971).
2. Microbial Degradation of Explosives
Studies on the microbial degradation of explosives, including 2,4,5-TNT, focus on biotransformation processes. Research has been directed towards finding microorganisms and enzymes that can degrade such chemicals, enhancing environmental remediation techniques (Hawari et al., 2000).
3. Environmental Contamination and Remediation
2,4,5-TNT is a major contaminant in many military and production facilities. Research on sediment-mediated reduction and the fate of resultant aromatic (poly)amines contributes to understanding its environmental impact and guides remediation efforts (Elovitz & Weber, 1999).
4. Phytoremediation Potential
Research has explored the potential of plants like vetiver grass for phytoremediation, a process that uses plants to remove contaminants like 2,4,5-TNT from the environment. This method offers a cost-effective and eco-friendly solution for cleaning TNT-contaminated areas (Makris et al., 2007).
5. Conversion into Condensation Monomers and Polymers
The conversion of 2,4,5-TNT into condensation monomers and their applications in synthesizing aromatic polymers have been studied. This research provides insights into the transformation of 2,4,5-TNT for industrial applications (Rusanov et al., 2003).
6. Electrochemical Detection and Analysis
Electrochemical methods, including cyclic voltammetry, have been applied for detecting 2,4,5-TNT. These methods are crucial for environmental monitoring and security, allowing for the sensitive detection of TNT and related compounds (Krausa & Schorb, 1999).
Mecanismo De Acción
Target of Action
2,4,5-Trinitrotoluene (TNT) is a major environmental pollutant due to its widespread use in military, industrial, and mining activities . The primary targets of TNT are various organs in the body, including the liver, spleen, and blood . It is also known to cause skin irritation and other toxic consequences .
Mode of Action
The chemical structure of TNT dictates that biological detoxification pathways follow predominantly reductive transformation of the nitro groups . This results in the formation of various metabolites, some of which can bind covalently to critical proteins . This covalent binding is one of the toxicity mechanisms of TNT .
Biochemical Pathways
The biochemical pathways involved in the degradation of TNT are complex and involve various enzymes. Two Arabidopsis Tau class glutathione transferases, GSTU24 and GSTU25, have been identified that catalyze the formation of three TNT-glutathionylated conjugates . These enzymes play a crucial role in the detoxification of TNT .
Pharmacokinetics
TNT is readily absorbed via the skin, lungs, and gastrointestinal tract . .
Result of Action
The result of TNT’s action is the production of various metabolites through the reductive transformation of its nitro groups . Some of these metabolites can bind covalently to critical proteins, leading to toxic effects . In addition, TNT is notoriously recalcitrant to mineralization in the environment, contributing to its persistence as a pollutant .
Action Environment
TNT enters the environment in waste waters and solid wastes resulting from the manufacture of the compound, the processing and destruction of bombs and grenades, and the recycling of explosives . It moves in surface water and through soils to groundwater . The degradation of TNT is influenced by various environmental factors, including the presence of other chemicals and the characteristics of the local microbial community .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-2,4,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJGZCSVWGKDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209853 | |
| Record name | 2,4,5-Trinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trinitrotoluene | |
CAS RN |
610-25-3 | |
| Record name | 2,4,5-Trinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRINITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV5WC939NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4,5-trinitrotoluene differ from the more commonly known 2,4,6-trinitrotoluene (TNT)?
A1: Both 2,4,5-trinitrotoluene and 2,4,6-trinitrotoluene are isomers, meaning they share the same molecular formula (C7H5N3O6) but differ in the arrangement of their atoms. This difference in structure leads to variations in their physical and chemical properties, such as melting point, stability, and reactivity. Notably, 2,4,5-trinitrotoluene is a major impurity found in commercial and military grades of TNT. []
Q2: What are the key applications of 2,4,5-trinitrotoluene?
A2: While 2,4,6-trinitrotoluene is well-known for its explosive properties, 2,4,5-trinitrotoluene has found applications in analytical chemistry. Researchers have developed a colorimetric method for determining the concentration of 2,4,5-trinitrotoluene even in the presence of other TNT isomers. [] This method leverages the unique reactivity of 2,4,5-trinitrotoluene to produce a colored product that can be quantified using spectrophotometry. This method is particularly valuable in monitoring the production of TNT, as it allows for the estimation of total TNT content based on the consistent ratio observed between 2,4,5-trinitrotoluene and 2,3,4-trinitrotoluene in crude samples. []
Q3: Are there any methods to detect 2,4,5-trinitrotoluene in environmental samples?
A3: Yes, researchers have developed a specialized membrane for the in-situ detection of 2,4,6-trinitrotoluene and other polynitroaromatic hydrocarbons, including 2,4,5-trinitrotoluene, in groundwater. [, ] This membrane, composed of poly(vinyl chloride), dioctyl phthalate, and Jeffamine T-403, changes color upon reaction with these compounds. The intensity of the color change is proportional to the concentration of the target compound, enabling both visual and quantitative analysis. [, ] This technology is particularly beneficial for monitoring groundwater contamination, a significant environmental concern in areas with explosive manufacturing or testing.
Q4: Have there been any studies on the polymorphic forms of 2,4,5-trinitrotoluene?
A4: Research has identified two polymorphic forms of 2,4,5-trinitrotoluene, designated as Form I and Form II. [] Form I, the previously known form, demonstrates higher stability at room temperature and a higher melting point. [] This discovery of polymorphism highlights the importance of understanding the different solid-state forms of 2,4,5-trinitrotoluene, as they can significantly impact its physical and chemical properties, including stability, solubility, and reactivity.
Q5: How do computational methods contribute to the study of 2,4,5-trinitrotoluene and underwater explosions?
A5: Researchers utilize advanced software like ANSYS-AUTODYN to simulate complex events such as underwater explosions involving explosives like 2,4,5-trinitrotoluene, H-6, pentolite, and pentaerythritol tetranitrate (PETN). [] These simulations provide insights into the shock wave dynamics, bubble pulse parameters, and the influence of factors like charge depth, charge mass, and mesh density. [] Such computational models are essential for understanding the behavior of explosives in various environments and for developing safer handling and disposal procedures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






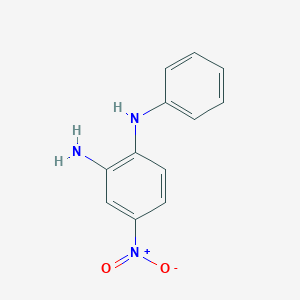
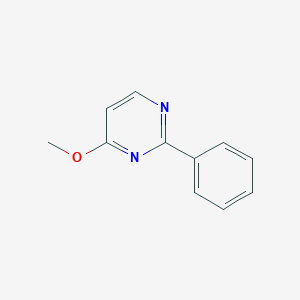
![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)


